1-Cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 1-Cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 154093-72-8
VCID: VC21102259
InChI: InChI=1S/C13H9F2NO4/c14-8-3-6-10(12(18)9(8)15)16(5-1-2-5)4-7(11(6)17)13(19)20/h3-5,18H,1-2H2,(H,19,20)
SMILES: C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)O)F)F)C(=O)O
Molecular Formula: C13H9F2NO4
Molecular Weight: 281.21 g/mol

1-Cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS No.: 154093-72-8

Cat. No.: VC21102259

Molecular Formula: C13H9F2NO4

Molecular Weight: 281.21 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid - 154093-72-8

Specification

CAS No. 154093-72-8
Molecular Formula C13H9F2NO4
Molecular Weight 281.21 g/mol
IUPAC Name 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C13H9F2NO4/c14-8-3-6-10(12(18)9(8)15)16(5-1-2-5)4-7(11(6)17)13(19)20/h3-5,18H,1-2H2,(H,19,20)
Standard InChI Key NTWOKQCCNHKEIU-UHFFFAOYSA-N
SMILES C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)O)F)F)C(=O)O
Canonical SMILES C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)O)F)F)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator